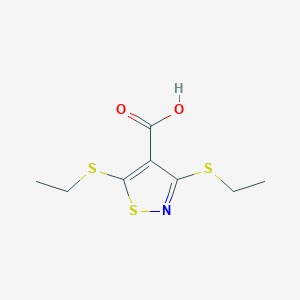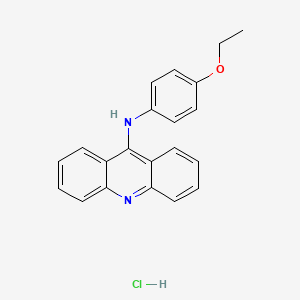
N-(4-ethoxyphenyl)-9-acridinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-9-acridinamine hydrochloride, commonly known as Acriflavine, is a fluorescent dye that has been used in various scientific research applications. It was first synthesized in the early 1900s and has since been used for its antimicrobial, antiparasitic, and antitumor properties. Acriflavine is a highly effective dye that has been used in a variety of biological and biochemical studies.
作用機序
The mechanism of action of Acriflavine is not fully understood. However, it is believed to inhibit DNA synthesis by intercalating between the base pairs of DNA. Acriflavine has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
Acriflavine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and parasites. Acriflavine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Acriflavine has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
Acriflavine has several advantages for use in lab experiments. It is a highly effective fluorescent dye that can be used to label DNA, RNA, and proteins. Acriflavine is also a potent antimicrobial agent that can be used to treat bacterial and fungal infections. However, Acriflavine has some limitations. It is toxic to cells at high concentrations and can cause DNA damage. Additionally, Acriflavine is not effective against all types of bacteria and parasites.
将来の方向性
There are several future directions for research on Acriflavine. One area of research is the development of new synthetic methods for Acriflavine and its derivatives. Another area of research is the investigation of the mechanism of action of Acriflavine and its interactions with DNA and other biomolecules. Additionally, Acriflavine has shown promise as an antitumor agent and further research is needed to explore its potential use in cancer therapy. Finally, there is a need for the development of new formulations of Acriflavine that can be used in clinical settings.
In conclusion, N-(4-ethoxyphenyl)-9-acridinamine hydrochloride, or Acriflavine, is a highly effective fluorescent dye that has been extensively used in various scientific research applications. It has been shown to have antimicrobial, antiparasitic, and antitumor properties. Acriflavine has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on Acriflavine, including the development of new synthetic methods, investigation of its mechanism of action, and exploration of its potential use in cancer therapy.
合成法
Acriflavine is synthesized through a series of chemical reactions. The starting material is acridine, which is then reacted with ethyl iodide to form 9-ethylacridine. This compound is then reacted with 4-ethoxyaniline to form N-(4-ethoxyphenyl)-9-acridinamine. Finally, the compound is treated with hydrochloric acid to form Acriflavine hydrochloride.
科学的研究の応用
Acriflavine has been extensively used in various scientific research applications. It has been used as a fluorescent dye to study DNA, RNA, and proteins. Acriflavine has also been used as an antimicrobial agent to treat bacterial and fungal infections. It has been used to treat various parasitic infections, including malaria and trypanosomiasis. Additionally, Acriflavine has been studied for its antitumor properties.
特性
IUPAC Name |
N-(4-ethoxyphenyl)acridin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O.ClH/c1-2-24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21;/h3-14H,2H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMULIADPFGXXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acridin-9-yl(4-ethoxyphenyl)amine, chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

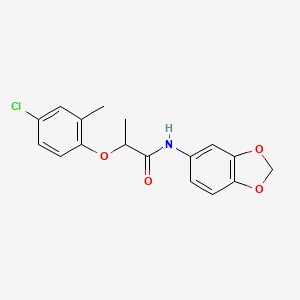
![3-chloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4897318.png)
![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897332.png)
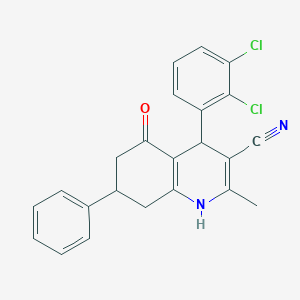
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4897343.png)
![{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4897349.png)
![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)
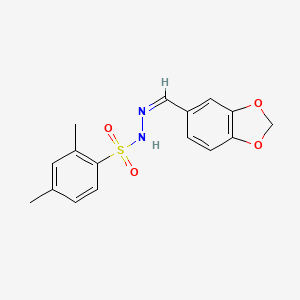

![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)
![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)

![4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)
